molecular formula C12H10ClNO2 B1428681 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 956141-90-5

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Cat. No.: B1428681
CAS No.: 956141-90-5
M. Wt: 235.66 g/mol
InChI Key: FLRWSMYXJAPFJA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by a spirocyclic structure. This compound features a chloro-substituted indene moiety fused to a pyrrolidine ring, forming a unique spiro linkage. Such structures are often of interest in medicinal chemistry due to their potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with indene and chloroacetyl chloride.

    Formation of Intermediate: Indene reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-indanone.

    Cyclization: The intermediate undergoes cyclization with an amine, such as proline, under acidic conditions to form the spiro[indene-pyrrolidine] structure.

    Oxidation: The final step involves oxidation, often using reagents like potassium permanganate or chromium trioxide, to introduce the dione functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dione functionality, converting it to corresponding diols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indene derivatives.

    Reduction: Diols.

    Substitution: Amino or thio-substituted spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

Biologically, this compound is studied for its potential pharmacological properties. Its spirocyclic structure is of interest in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,3’-pyrrolidine]-2’,5’-dione: Lacks the chloro substituent, which can affect its reactivity and biological activity.

    5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione: Similar structure with a bromo substituent instead of chloro, potentially leading to different reactivity and applications.

    5-Methyl-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione: Features a methyl group, which can influence its chemical properties and biological interactions.

Uniqueness

The presence of the chloro group in 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(15)14-11(12)16/h1-2,5H,3-4,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRWSMYXJAPFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Reactant of Route 2
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Reactant of Route 3
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Reactant of Route 4
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Reactant of Route 5
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Reactant of Route 6
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

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